2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often exhibit significant pharmacological activities due to their complex heterocyclic structures. These molecules are of interest in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler heterocyclic precursors. The process may involve cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular scaffold. For instance, research on similar compounds shows the use of hydrazine hydrate for cyclization to form pyrazolo[3,4-e][1,4]diazepines, indicating a potential pathway for constructing related molecular frameworks (Kemskii, S., Bol’but, A. V., & Vovk, M., 2015).
Aplicaciones Científicas De Investigación
Pharmacological Profile and Therapeutic Potential Compounds similar to the specified chemical structure, such as benzodiazepines and their analogs, have been extensively studied for their pharmacological effects, especially their interactions with the central benzodiazepine receptor, and their potential as therapeutic agents in treating various conditions including anxiety, seizures, and sleep disorders. For instance, studies on compounds like CGS 20625 have demonstrated potent and selective ligand activity for central benzodiazepine receptors, indicating a profile of partial agonist or mixed agonist/antagonist with potential applications in anxiolytic therapy (M. Williams et al., 1989).
Pharmacokinetics and Metabolism Research on the metabolism, excretion, and pharmacokinetics of related compounds, such as INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides valuable information on how these compounds are processed in the body, which is critical for understanding their therapeutic efficacy and safety profile. This type of study involves examining the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compounds, providing essential data for drug development (A. Shilling et al., 2010).
Autonomic Neurocardiac Regulation Another area of research involves investigating the effects of these compounds on autonomic neurocardiac regulation. For example, studies comparing the effects of intravenous benzodiazepines like midazolam, diazepam, and lorazepam on heart rate variability can provide insights into their impact on autonomic nervous system functioning, which is relevant for understanding their safety and efficacy in clinical settings (M. Agelink et al., 2002).
Propiedades
IUPAC Name |
1-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-17(21-25-20-12)15-4-2-8-22(15)16(24)6-5-13-10-14-11-18-7-3-9-23(14)19-13/h10,15,18H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHIHPPLKTVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2C(=O)CCC3=NN4CCCNCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.